12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Overview
Description
Dinaphtho[2,3-b:2’,3’-d]furan is an organic compound with the molecular formula C20H12O It is a polycyclic aromatic compound consisting of two naphthalene units fused to a central furan ring
Mechanism of Action
Target of Action
Dinaphtho[2,3-b:2’,3’-d]furan (DNF) is known to interact with the aryl hydrocarbon receptor and the estrogen receptor . These receptors play a crucial role in various cellular processes, including cell proliferation .
Mode of Action
DNF can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This means that DNF can bind to these receptors and modulate their activity, leading to changes in the cell’s behavior.
Biochemical Pathways
Given its interaction with the aryl hydrocarbon and estrogen receptors, it’s likely that dnf influences pathways related to cell proliferation and hormone signaling .
Pharmacokinetics
Its molecular weight of 2683087 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
DNF has been shown to modulate cell proliferation . In addition, it has been found to exhibit strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .
Action Environment
The action of DNF can be influenced by various environmental factors. For instance, DNF derivatives have shown high emissive behavior in solid form, suggesting that the physical state of the compound can affect its properties . Moreover, the handling of DNF requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphtho[2,3-b:2’,3’-d]furan typically involves the cyclization of appropriate naphthalene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclization under specific conditions . The reaction conditions often involve high temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of dinaphtho[2,3-b:2’,3’-d]furan may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Dinaphtho[2,3-b:2’,3’-d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinaphtho[2,3-b:2’,3’-d]furan-5,7,12,13-tetrone.
Reduction: Reduction reactions can convert the compound into its reduced forms, although specific conditions and reagents may vary.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Dinaphtho[2,3-b:2’,3’-d]furan-5,7,12,13-tetrone.
Reduction: Various reduced forms of the compound.
Substitution: Substituted dinaphtho[2,3-b:2’,3’-d]furan derivatives.
Scientific Research Applications
Dinaphtho[2,3-b:2’,3’-d]furan has several applications in scientific research:
Comparison with Similar Compounds
Dinaphtho[2,1-b2’,3’-d]furan: Similar in structure but differs in the position of the fused rings.
Dinaphtho[2,3-b2’,3’-d]thiophene-5,7,12,13-tetraone: Contains a thiophene ring instead of a furan ring and exhibits different electronic properties.
Uniqueness: Dinaphtho[2,3-b:2’,3’-d]furan is unique due to its specific arrangement of naphthalene and furan rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the development of advanced materials and in various research applications.
Properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCFGAMKSYQRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304807 | |
Record name | dinaphtho[2,3-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242-51-3 | |
Record name | NSC167430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dinaphtho[2,3-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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